molecular formula C7H4Cl5NOS B14665008 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine CAS No. 37049-25-5

2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine

Cat. No.: B14665008
CAS No.: 37049-25-5
M. Wt: 327.4 g/mol
InChI Key: KGJYJMQSEOAJDC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine is a chlorinated pyridine derivative. This compound is known for its significant applications in various fields, including organic synthesis and industrial chemistry. Its structure comprises a pyridine ring substituted with multiple chlorine atoms and a sulfinyl group attached to a chloroethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the use of pentachloropyridine as a starting material. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced technologies to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfinyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .

Scientific Research Applications

2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrachloro-4-((2-chloroethyl)sulfinyl)pyridine is unique due to the presence of both the sulfinyl group and multiple chlorine atoms on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

37049-25-5

Molecular Formula

C7H4Cl5NOS

Molecular Weight

327.4 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(2-chloroethylsulfinyl)pyridine

InChI

InChI=1S/C7H4Cl5NOS/c8-1-2-15(14)5-3(9)6(11)13-7(12)4(5)10/h1-2H2

InChI Key

KGJYJMQSEOAJDC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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